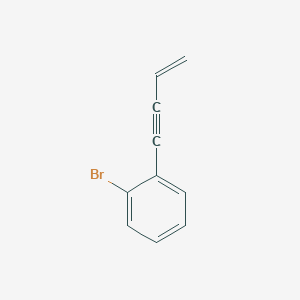

1-Bromo-2-(but-3-en-1-yn-1-yl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

869485-28-9 |

|---|---|

Molecular Formula |

C10H7Br |

Molecular Weight |

207.07 g/mol |

IUPAC Name |

1-bromo-2-but-3-en-1-ynylbenzene |

InChI |

InChI=1S/C10H7Br/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1H2 |

InChI Key |

YCWBVJGNZQFDET-UHFFFAOYSA-N |

Canonical SMILES |

C=CC#CC1=CC=CC=C1Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 Bromo 2 but 3 En 1 Yn 1 Yl Benzene

Retrosynthetic Analysis of 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. nih.govyoutube.com This process is guided by known chemical reactions and disconnection strategies.

For the target molecule, this compound, the most logical retrosynthetic disconnection involves cleaving the C(sp²)–C(sp) bond. This bond connects the C2 position of the benzene (B151609) ring to the C1 position of the but-3-en-1-yn-1-yl side chain. This disconnection is characteristic of a cross-coupling reaction, specifically a Sonogashira coupling, which is a powerful method for forming such bonds. libretexts.org

This C(sp²)–C(sp) disconnection simplifies the target molecule into two key synthons: a 2-bromophenyl cation and a but-3-en-1-yn-1-yl anion. These synthons correspond to the following practical chemical reagents:

An aryl halide, such as 1,2-dibromobenzene or the more reactive 1-bromo-2-iodobenzene (B155775) . The reactivity of aryl halides in palladium-catalyzed couplings typically follows the order I > Br > Cl. wikipedia.org

A terminal alkyne, but-3-en-1-yne (also known as vinylacetylene). nih.gov

A secondary disconnection is the aryl-halogen (C-Br) bond itself, which traces the 2-bromophenyl precursor back to simpler, non-halogenated aromatic starting materials, though this is typically a less direct route for this specific target.

The but-3-en-1-yn-1-yl group is introduced into the molecule using its corresponding terminal alkyne, but-3-en-1-yne . This compound, also called vinylacetylene, is the simplest conjugated enyne. nih.gov It serves as the nucleophilic component in the proposed cross-coupling reaction. But-3-en-1-yne is a well-known chemical that can be synthesized via the dimerization of acetylene (B1199291). nih.govchemicalbook.comnist.gov The aryl precursor, 1,2-dibromobenzene , is a readily available commercial chemical.

Cross-Coupling Approaches for Carbon-Carbon Bond Formation

The formation of the C(sp²)–C(sp) bond in this compound is ideally achieved through a palladium-catalyzed cross-coupling reaction.

The Sonogashira coupling reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides. gold-chemistry.orgorganic-chemistry.org Discovered in 1975, the reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of an amine base. libretexts.orgwikipedia.org The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species occurs, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product. wikipedia.org The copper cycle involves the deprotonation of the terminal alkyne by the base and the formation of a copper(I) acetylide intermediate, which is the active species for transmetalation. wikipedia.orggold-chemistry.org

The reaction is valued for its reliability and tolerance of various functional groups, and it can often be performed under mild conditions, sometimes even at room temperature. wikipedia.org

The efficiency of a Sonogashira coupling is highly dependent on the choice of the palladium source, ligand, and any co-catalysts. For a substrate like 1,2-dibromobenzene, which is sterically hindered due to the ortho-substituent and electronically deactivated compared to an aryl iodide, careful optimization is crucial.

Catalytic Systems: Common palladium pre-catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org While effective, modern catalysis often seeks to improve efficiency and turnover numbers. The development of copper-free Sonogashira protocols is also an area of significant research, aimed at preventing the undesirable side reaction of alkyne homocoupling (Glaser coupling). gold-chemistry.orgorganic-chemistry.org

Ligands: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. For sterically demanding aryl bromides with ortho-substituents, bulky and electron-rich phosphine (B1218219) ligands have proven to be particularly effective. researchgate.netacs.org These ligands facilitate the oxidative addition step and promote the final reductive elimination. N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Sonogashira couplings, often providing high stability and activity. libretexts.org

Below is a table summarizing various catalytic systems and ligands used in Sonogashira couplings relevant to the synthesis of ortho-substituted aryl alkynes.

| Catalyst Precursor | Ligand | Substrate Type | Key Features & Performance |

| Pd(PPh₃)₄ / CuI | Triphenylphosphine (PPh₃) | General Aryl Halides | The classical system; effective but may require higher temperatures for aryl bromides. |

| Pd₂(dba)₃ / CuI | XPhos | Sterically Hindered Aryl Bromides | Bulky biarylphosphine ligand; provides high yields for challenging substrates. |

| Pd(OAc)₂ / CuI | SPhos | Electron-Rich Aryl Bromides | High activity for electron-rich and hindered aryl halides. |

| Na₂PdCl₄ | cataCXium® PIntb | Activated/Deactivated (Hetero)aryl Bromides | Indolylphosphine ligand showing high turnover numbers and broad functional group tolerance. nih.gov |

| Pd-NHC Complexes | IPr, IMes | Aryl Bromides & Chlorides | N-Heterocyclic Carbene ligands offer high thermal stability and are effective for less reactive halides. libretexts.org |

| PdCl₂(PPh₃)₂ / AuCl(PPh₃) | Triphenylphosphine (PPh₃) | Diverse Aryl Halides | A dual gold-palladium system that avoids copper and shows high selectivity and functional group tolerance. organic-chemistry.org |

This table is a representation of common catalytic systems and their general applications.

Beyond the catalyst and ligand, other reaction parameters such as the base, solvent, and temperature are critical for maximizing yield and ensuring high regioselectivity.

Regioselectivity: In the case of coupling but-3-en-1-yne with 1,2-dibromobenzene, the primary challenge is achieving mono-alkynylation. Since both bromine atoms are chemically equivalent, the reaction can potentially lead to a mixture of mono- and di-substituted products. Controlling the stoichiometry (using a slight excess of the dibromobenzene) and carefully managing reaction time can favor the desired mono-coupled product. If a more reactive starting material like 1-bromo-2-iodobenzene were used, the coupling would occur selectively at the more reactive C-I bond. libretexts.org

Reaction Conditions: The choice of base and solvent significantly impacts reaction outcomes. Amine bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) often serve a dual role as the base and as a solvent. organic-chemistry.org Inorganic bases such as K₂CO₃ or Cs₂CO₃ are also widely used, particularly in polar aprotic solvents like DMF or DMSO. rsc.org The reaction temperature for aryl bromides typically ranges from room temperature to around 100 °C, depending on the activity of the catalytic system. gold-chemistry.org Copper-free systems, while avoiding homocoupling, may require specific conditions or more sophisticated ligands to achieve high yields. rsc.orgresearchgate.net

The following table details representative reaction conditions for the Sonogashira coupling of ortho-substituted aryl bromides, illustrating the interplay of different parameters on the reaction yield.

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 1-Bromo-2-methylbenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80 | ~95 |

| 1-Bromo-2-fluorobenzene | 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | K₃PO₄ | Dioxane | 100 | ~92 |

| 1-Bromo-2-(trifluoromethyl)benzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | ~88 |

| 1-Bromo-2-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | Piperidine | RT | ~90 (at C-I) |

| 2-Bromopyridine | Phenylacetylene | Pd/C (copper-free) | Pyrrolidine | Water | 70 | ~94 |

This table presents illustrative data for analogous reactions to demonstrate the effect of conditions on yield.

Palladium-Catalyzed Sonogashira Coupling Reactions in Aryl-Alkyne Synthesis

Direct Functionalization Strategies

An alternative synthetic approach involves the late-stage introduction of the bromine atom onto an aryl-enynyl precursor, such as 1-(but-3-en-1-yn-1-yl)benzene. This strategy can be advantageous if the precursor is readily available.

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of benzene derivatives. nih.gov The but-3-en-1-yn-1-yl substituent is an activating group and will direct incoming electrophiles to the ortho and para positions. Therefore, direct bromination of 1-(but-3-en-1-yn-1-yl)benzene with an electrophilic bromine source, such as Br2 with a Lewis acid catalyst, should yield a mixture of the desired ortho and the para isomers. The regioselectivity can be influenced by the reaction conditions and the steric bulk of the directing group. researchgate.net Care must be taken to avoid addition of bromine across the double or triple bond of the side chain, although the aromatic ring is generally more reactive towards electrophiles. masterorganicchemistry.comlibretexts.org Milder brominating agents, such as N-bromosuccinimide (NBS), can also be used to achieve selective aromatic bromination. nih.gov The use of potassium bromide with an oxidizing agent like orthoperiodic acid or iodic acid provides an environmentally benign method for electrophilic bromination. thieme-connect.comtandfonline.comtandfonline.com

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| Br2 / Lewis Acid (e.g., FeBr3) | Inert solvent | Classic method, can lead to over-bromination. |

| N-Bromosuccinimide (NBS) | Polar solvent, often with an acid catalyst | Milder alternative to Br2. nih.gov |

| KBr / H5IO6 or HIO3 | Biphasic system (e.g., CH2Cl2/H2O) | "Green" chemistry approach, avoids handling liquid bromine. thieme-connect.comtandfonline.comtandfonline.com |

Radical bromination of aromatic rings is less common than electrophilic substitution but can be a useful synthetic tool. fiveable.me This type of reaction typically involves the generation of bromine radicals, which can then react with the aromatic ring. numberanalytics.com However, radical conditions, especially with reagents like NBS in the presence of a radical initiator, are more commonly used for benzylic bromination. libretexts.org For aryl bromination, a more plausible radical-based approach would be a Sandmeyer-type reaction. This would involve the diazotization of 2-(but-3-en-1-yn-1-yl)aniline to form a diazonium salt, followed by treatment with a copper(I) bromide salt to introduce the bromine atom. This method offers high regioselectivity, as the position of the bromine atom is determined by the initial position of the amino group.

Stereoselective Synthesis of the But-3-en-1-yn-1-yl Side Chain

For the specific compound this compound, the side chain is CH2=CH-C≡C-. The alkyne is a terminal alkyne, and as such, it does not possess any stereoisomers. Similarly, the alkene is a terminal alkene (a vinyl group), which also lacks E/Z stereoisomerism. Therefore, for the synthesis of the parent compound, there are no stereochemical issues to control in the side chain.

However, if substituted derivatives of the but-3-en-1-yn-1-yl side chain were to be synthesized, stereocontrol would become a critical factor. For instance, in a disubstituted alkene, controlling the E/Z geometry would be necessary. Similarly, for a chiral center within the side chain, enantioselective methods would be required. Various stereoselective methods have been developed for the synthesis of more complex enynes and related structures. rsc.orgmdpi.combeilstein-journals.org

Precursor Synthesis of (But-3-en-1-yn-1-yl) Stannanes or Boronates

The creation of (but-3-en-1-yn-1-yl) stannanes and boronates from the starting material, vinylacetylene (but-3-en-1-yne), is primarily achieved through hydrostannylation and hydroboration reactions, respectively. The regioselectivity of these additions is a critical factor, dictating the position of the tin or boron moiety on the resulting molecule.

Synthesis of (But-3-en-1-yn-1-yl) Stannanes

The addition of a tin hydride, most commonly tributyltin hydride (Bu₃SnH), across one of the unsaturated bonds of vinylacetylene is known as hydrostannylation. This reaction can be initiated by radical initiators or catalyzed by transition metals, with the choice of catalyst significantly influencing the isomeric composition of the product. Palladium complexes are frequently employed to achieve high regioselectivity.

For instance, the palladium-catalyzed hydrostannylation of terminal alkynes typically proceeds in a syn-fashion, leading to the formation of (E)-vinylstannanes. However, the presence of the conjugated vinyl group in but-3-en-1-yne introduces complexity, potentially leading to a mixture of isomers where the tributyltin group is attached to either the acetylenic or the vinylic part of the molecule. Careful control of reaction conditions, including the choice of palladium catalyst, ligands, and solvent, is paramount to selectively synthesize the desired (E/Z)-1-(tributylstannyl)but-1-en-3-yne precursor.

Table 1: Reaction Parameters for the Hydrostannylation of Terminal Alkynes

| Catalyst | Reagent | Solvent | Temperature (°C) | Product(s) |

| Pd(PPh₃)₄ | Bu₃SnH | Toluene | 80 | Mixture of vinylstannane isomers |

| PtCl₂/XPhos | Bu₃SnH | Dichloromethane | 25 | Predominantly β-(E)-vinyl stannane (B1208499) |

This table presents generalized conditions for the hydrostannylation of terminal alkynes and may require optimization for the specific substrate but-3-en-1-yne.

Synthesis of (But-3-en-1-yn-1-yl) Boronates

The hydroboration of vinylacetylene with a boron-containing reagent, such as pinacolborane (HBpin), offers a pathway to (but-3-en-1-yn-1-yl)boronic acid pinacol (B44631) esters. Similar to hydrostannylation, the regioselectivity of this reaction is a key consideration. Copper-catalyzed hydroboration has emerged as a valuable method for controlling the outcome of the reaction with 1,3-enynes.

Recent studies have shown that copper(I) catalysts, in conjunction with specific phosphine ligands, can effectively catalyze the hydroboration of the alkyne moiety in 1,3-enynes. acs.org For example, the use of a copper(I) acetate (B1210297) (CuOAc) and a bidentate phosphine ligand like Xantphos can promote the cis-hydroboration of the triple bond, leading to the formation of the desired 2-boryl-1,3-diene product with good chemo- and regioselectivity. acs.org This approach is crucial for selectively obtaining the (E/Z)-4,4,5,5-tetramethyl-2-(but-1-en-3-yn-1-yl)-1,3,2-dioxaborolane precursor. The reaction typically proceeds under mild conditions, and the resulting boronate ester can often be used in subsequent steps without extensive purification.

Table 2: Conditions for Copper-Catalyzed Hydroboration of 1,3-Enynes

| Catalyst System | Reagent | Solvent | Temperature (°C) | Key Outcome |

| CuOAc / Xantphos | Pinacolborane | Toluene | 40-50 | cis-Hydroboration of the alkyne |

| Cu(OAc)₂ | Pinacolborane | Toluene | Room Temp. | Can lead to multiple borylation products |

This table illustrates typical conditions for the copper-catalyzed hydroboration of 1,3-enynes, which would be adapted for but-3-en-1-yne.

The successful synthesis of these stannane and boronate precursors is a pivotal step, enabling the subsequent construction of the this compound framework through powerful cross-coupling methodologies.

Reactivity and Mechanistic Investigations of 1 Bromo 2 but 3 En 1 Yn 1 Yl Benzene

Reactivity at the Aryl Bromide Moiety

The aryl bromide portion of 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene is a key site for a variety of chemical transformations, including nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions via oxidative addition, and radical-mediated processes.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r_) on an unactivated aryl halide such as this compound is generally challenging under standard conditions. The electron-rich nature of the benzene (B151609) ring repels incoming nucleophiles, and the strength of the C-Br bond is substantial. However, under specific and often forcing conditions, substitution can be induced through two primary mechanisms: the addition-elimination pathway and the elimination-addition (benzyne) pathway.

The elimination-addition mechanism , proceeding through a highly reactive benzyne (B1209423) intermediate, is a more plausible pathway for the nucleophilic substitution of this compound. sigmaaldrich.comnih.gov This reaction is typically initiated by a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), at elevated temperatures. The base abstracts a proton from the position ortho to the bromine atom, leading to the elimination of bromide and the formation of a benzyne intermediate. The subsequent nucleophilic attack on the benzyne can occur at either of the two carbons of the triple bond, potentially leading to a mixture of products.

Table 1: Plausible Nucleophilic Aromatic Substitution of this compound via Benzyne Intermediate

| Reagent | Proposed Intermediate | Potential Product(s) |

|---|---|---|

| NaNH₂ / liquid NH₃ | 2-(But-3-en-1-yn-1-yl)benzyne | 2-(But-3-en-1-yn-1-yl)aniline and 3-(But-3-en-1-yn-1-yl)aniline |

Oxidative Addition in Transition Metal Catalysis

The carbon-bromine bond in this compound is a prime site for oxidative addition to low-valent transition metal complexes, particularly those of palladium(0) and nickel(0). This step is the cornerstone of a multitude of powerful cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The general mechanism involves the insertion of the metal center into the C-Br bond, forming an organometallic species. For instance, in a palladium-catalyzed reaction, a Pd(0) complex, often generated in situ from a Pd(II) precursor, would react with the aryl bromide to form a Pd(II)-aryl species. This intermediate then participates in a catalytic cycle involving transmetalation (in Suzuki and related reactions) or migratory insertion (in Heck reactions) and reductive elimination to yield the final product and regenerate the active catalyst.

Table 2: Representative Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Co-reactant | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Biaryl or aryl-alkene |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, base (e.g., Et₃N) | Di-substituted alkyne |

Radical Reactions Involving the C-Br Bond

The C-Br bond can undergo homolytic cleavage to generate an aryl radical, which can then participate in various radical-mediated transformations. This cleavage can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a hydrogen donor like tributyltin hydride (Bu₃SnH), or photochemically.

A key reaction involving an aryl radical intermediate is radical cyclization. The aryl radical generated from this compound could potentially cyclize onto the adjacent enyne system. The regioselectivity of such a cyclization would depend on the reaction conditions and the relative stability of the resulting radical intermediates. For instance, a 5-exo-dig cyclization onto the alkyne would lead to a five-membered ring, while a 6-endo-dig cyclization is also a possibility, though often kinetically less favorable according to Baldwin's rules.

Transformations of the Enynyl Functionality

The but-3-en-1-yn-1-yl group is a versatile functionality, with the alkyne and alkene components exhibiting distinct reactivities.

Reactions Involving the Alkyne Group

Hydrometallation, the addition of a metal-hydride bond across the alkyne, is a powerful method for the functionalization of the triple bond. The regioselectivity and stereoselectivity of this addition are often controlled by the nature of the metal and the steric and electronic properties of the alkyne substituents.

A prominent example is hydroboration , typically carried out with a sterically hindered borane (B79455) reagent such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) to prevent double addition across the triple bond. The boron atom adds to the less sterically hindered carbon of the alkyne, leading to an anti-Markovnikov addition. The resulting vinylborane (B8500763) is a versatile intermediate that can be oxidized to yield an aldehyde or used in cross-coupling reactions.

Table 3: Hydroboration-Oxidation of the Alkyne Moiety

| Reagent 1 | Reagent 2 | Intermediate | Final Product |

|---|

The hydroboration reaction proceeds via a syn-addition of the B-H bond across the alkyne. Subsequent oxidation with hydrogen peroxide under basic conditions replaces the boron atom with a hydroxyl group, leading to an enol that tautomerizes to the more stable aldehyde.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sodium amide |

| Potassium tert-butoxide |

| 2-(But-3-en-1-yn-1-yl)benzyne |

| 2-(But-3-en-1-yn-1-yl)aniline |

| 3-(But-3-en-1-yn-1-yl)aniline |

| 2-(But-3-en-1-yn-1-yl)phenol |

| 3-(But-3-en-1-yn-1-yl)phenol |

| Palladium(0) |

| Nickel(0) |

| Palladium(II) |

| Aryl boronic acid/ester |

| Tetrakis(triphenylphosphine)palladium(0) |

| Sodium carbonate |

| Palladium(II) acetate (B1210297) |

| Triphenylphosphine |

| Triethylamine (B128534) |

| Copper(I) iodide |

| Tris(dibenzylideneacetone)dipalladium(0) |

| BINAP |

| Sodium tert-butoxide |

| Azobisisobutyronitrile |

| Tributyltin hydride |

| Disiamylborane |

| 9-Borabicyclo[3.3.1]nonane |

| Hydrogen peroxide |

| Sodium hydroxide |

Cycloaddition Reactions (e.g., [2+2+2] cyclizations, Diels-Alder with dienophiles)

Cycloaddition reactions offer powerful methods for the construction of cyclic and polycyclic systems. The conjugated enyne moiety in this compound can participate as a four-pi electron component in Diels-Alder reactions or undergo metal-catalyzed cyclizations.

Diels-Alder Reaction: The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com The enyne system of this compound can theoretically act as the diene component. For the reaction to occur, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com The reaction involves the breaking of three pi bonds and the formation of two new sigma bonds and one new pi bond. masterorganicchemistry.com The reactivity is enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com Given the electronic nature of the bromo-substituted benzene ring, the enyne system's reactivity would be modulated by its influence.

| Reaction | Dienophile | Conditions | Expected Product |

| Diels-Alder | Maleic Anhydride | Thermal | 4-Bromo-5-(2-bromophenyl)-3a,4-dihydro-1H-isoindole-1,3(2H)-dione |

[2+2+2] Cycloadditions: Transition-metal-catalyzed [2+2+2] cycloaddition reactions are a potent tool for synthesizing complex six-membered rings. In this process, three unsaturated components, such as alkynes and alkenes, are brought together by a metal catalyst (e.g., Rh, Co, Ni, Ru) to form a new benzene or cyclohexadiene ring. The this compound molecule contains both an alkene and an alkyne, making it a suitable substrate for intramolecular [2+2+2] cycloaddition with another alkyne, which could lead to the formation of complex polycyclic aromatic systems.

Addition Reactions to the Triple Bond (e.g., hydrohalogenation, hydration)

The internal alkyne of this compound is susceptible to electrophilic addition reactions, although typically less reactive than the terminal alkene.

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond would proceed via an electrophilic addition mechanism. The reaction is initiated by the attack of the pi electrons of the alkyne on the electrophilic hydrogen of the HX, leading to a vinylic carbocation intermediate. Subsequent attack by the halide anion yields the vinyl halide. In an unsymmetrical alkyne like this one, the regioselectivity is expected to follow Markovnikov's rule, with the hydrogen adding to the carbon that is already bonded to a hydrogen (the one closer to the alkene) and the halide adding to the more substituted carbon (the one attached to the benzene ring). A second addition of HX can occur to form a geminal dihalide.

Hydration: The addition of water to the alkyne, typically catalyzed by acid and a mercury(II) salt (such as HgSO₄), also follows Markovnikov's rule. The initial product is an enol, which is unstable and rapidly tautomerizes to the more stable keto form. The addition would result in a ketone where the carbonyl group is positioned at the carbon atom adjacent to the benzene ring.

| Reaction | Reagent | Conditions | Expected Major Product |

| Hydrobromination | HBr (1 eq.) | Inert Solvent | 1-Bromo-2-(2-bromo-1-buten-1-yl)benzene |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Aqueous | 1-(2-Bromophenyl)butan-2-one |

Reactions Involving the Alkene Group

The terminal double bond is a site of high electron density, making it highly reactive towards electrophiles. savemyexams.com

Electrophilic Additions to the Double Bond

Electrophilic addition is a characteristic reaction of alkenes. libretexts.org The reaction mechanism involves a two-step process: the initial attack of the pi electrons on an electrophile to form a carbocation, followed by the capture of the carbocation by a nucleophile. libretexts.orglibretexts.org

Addition of Hydrogen Halides: When reacting with a hydrogen halide like HBr, the double bond's pi electrons attack the partially positive hydrogen atom. savemyexams.com This forms a new C-H bond and a carbocation intermediate. libretexts.org The stability of the carbocation determines the regioselectivity of the reaction, following Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms (C4 of the butenyl chain) and the bromide ion attacks the more substituted secondary carbocation (C3). libretexts.org

It is important to note that the benzene ring itself is generally unreactive towards electrophilic addition under these conditions due to its aromatic stability. youtube.com

| Reaction | Reagent | Conditions | Expected Major Product |

| Electrophilic Addition | HBr | Inert Solvent | 1-Bromo-2-(3-bromobut-1-yn-1-yl)benzene |

| Electrophilic Addition | Br₂ | CCl₄ | 1-Bromo-2-(3,4-dibromobut-1-yn-1-yl)benzene |

Epoxidation and Dihydroxylation Reactions

Epoxidation: The alkene can be converted to an epoxide (an oxirane ring) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted process where the oxygen atom is delivered to the double bond in a single step, preserving the stereochemistry of the starting material.

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl (-OH) groups across the double bond to form a diol. This can be achieved via two main stereochemical pathways:

Syn-dihydroxylation: Using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) or cold, dilute potassium permanganate (B83412) (KMnO₄), both hydroxyl groups are added to the same face of the double bond.

Anti-dihydroxylation: This is achieved by first forming an epoxide and then performing an acid-catalyzed ring-opening with water. The nucleophilic attack of water on the protonated epoxide occurs from the side opposite the epoxide ring, resulting in the anti-addition of the hydroxyl groups.

| Reaction | Reagent | Conditions | Expected Product |

| Epoxidation | m-CPBA | CH₂Cl₂ | 2-(2-(2-Bromophenyl)ethynyl)oxirane |

| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Dichloromethane, Pyridine | 1-(2-(2-Bromophenyl)ethynyl)ethane-1,2-diol |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | CH₂Cl₂, then H₂O/H⁺ | 1-(2-(2-Bromophenyl)ethynyl)ethane-1,2-diol |

Olefin Metathesis

Olefin metathesis is a reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds, typically catalyzed by transition-metal complexes of ruthenium or molybdenum. For a terminal alkene like the one in this compound, cross-metathesis with another olefin is a common application. This would allow for the formation of a new, more substituted internal alkene, effectively elongating the carbon chain. For example, reacting the title compound with a partner alkene in the presence of a Grubbs catalyst would yield a new product along with ethylene (B1197577) gas. rsc.org

| Reaction | Partner Olefin | Catalyst | Expected Product |

| Cross-Metathesis | Styrene | Grubbs' Catalyst | 1-Bromo-2-(4-phenylbut-3-en-1-yn-1-yl)benzene |

Tandem and Domino Reaction Sequences Exploiting Both Unsaturation Sites

The proximate arrangement of the alkene and alkyne in this compound makes it an ideal candidate for tandem or domino reactions, where a single set of reagents and conditions initiates a cascade of transformations involving both unsaturated sites.

However, the development of such reactions can be challenging. In a study on palladium-catalyzed intermolecular tandem difunctional carbonylation of 1,3-enynes, researchers found that aryl 1,3-enynes with ortho-substituents, including sterically hindered groups, were unreactive under the standard conditions. acs.org Specifically, the parent compound but-3-en-1-yn-1-ylbenzene yielded only a trace amount of the desired product, with the substrate being consumed into a complex mixture. acs.org Furthermore, the study noted that bromo-substituted aryl 1,3-enynes generally failed to produce the desired butenolide product, potentially due to catalyst deactivation or a competing oxidative addition of the aryl bromide to the palladium catalyst. acs.org These findings suggest that while tandem cyclizations are an attractive strategy, factors like steric hindrance from the ortho-bromo group and potential catalyst inhibition can significantly impede the desired reaction pathway for this specific substrate.

Intramolecular Cyclization Pathways of this compound

The unique structural arrangement of this compound, featuring a vinyl group and an acetylene (B1199291) moiety in proximity on a benzene ring, makes it a versatile precursor for a variety of intramolecular cyclization reactions. These reactions are pivotal in the synthesis of complex molecular architectures, including polycyclic and heterocyclic systems. The reactivity is primarily dictated by the strategic positioning of the reactive enyne functionality and the bromo substituent, which can participate in various catalytic and non-catalytic transformations.

Cascade Reactions Leading to Polycyclic Frameworks

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which a single synthetic operation generates multiple chemical bonds in one pot. In the context of this compound, such cascades can be initiated to construct intricate polycyclic aromatic hydrocarbons (PAHs). These transformations often proceed through radical or transition-metal-catalyzed pathways, leading to significant increases in molecular complexity from a relatively simple starting material.

One plausible cascade pathway involves an initial intramolecular radical cyclization. For instance, under radical-generating conditions, the vinyl group can add to the alkyne, forming a five- or six-membered ring, which can then undergo further cyclization involving the benzene ring or the bromo-substituent. The regioselectivity of the initial cyclization is a critical factor, often influenced by the stability of the resulting radical intermediates.

Palladium-catalyzed cascade reactions represent another powerful strategy. researchgate.net The oxidative addition of a low-valent palladium catalyst to the carbon-bromine bond would form an arylpalladium intermediate. This intermediate can then undergo intramolecular carbopalladation across the alkyne or the alkene. Subsequent cyclizations and other bond-forming events can lead to the assembly of complex polycyclic systems. The precise nature of the polycyclic framework obtained can often be tuned by the choice of catalyst, ligands, and reaction conditions. Research on similar enyne systems has demonstrated the feasibility of such cascade processes for building diverse molecular scaffolds. researchgate.netrsc.org For example, intramolecular [4+2] cycloadditions of related benzynes with conjugated enynes have been shown to produce highly condensed polycyclic aromatic compounds. nih.gov

The following table summarizes potential polycyclic frameworks accessible from this compound through cascade reactions, based on established reactivity principles of related enynes.

| Reaction Type | Initiator/Catalyst | Plausible Polycyclic Product Type | Key Mechanistic Steps |

|---|---|---|---|

| Radical Cascade | Radical Initiator (e.g., AIBN, light) | Substituted Naphthalenes or Phenanthrenes | Intramolecular radical addition, subsequent cyclization and aromatization |

| Palladium-Catalyzed Cascade | Pd(0) catalyst | Condensed Polycyclic Systems | Oxidative addition, intramolecular carbopalladation, further cyclization/coupling |

| Benzyne-Mediated Cascade | Strong base (for benzyne formation) | Highly Condensed PAHs | Formation of a benzyne intermediate, intramolecular [4+2] cycloaddition, rearrangement |

Annulation Reactions Forming Fused Ring Systems (e.g., Siloles, Benzothiophenes)

Annulation reactions involving this compound or its derivatives provide direct routes to valuable fused heterocyclic systems, such as siloles (silacyclopentadienes) and benzothiophenes.

Formation of Siloles:

The synthesis of siloles from this compound would likely proceed through a multi-step, one-pot procedure analogous to methods developed for similar bromo-enyne systems. acs.org A plausible synthetic route would first involve the reaction with a silylating agent, such as a chlorohydrosilane (R₂SiHCl), in the presence of a strong base like butyllithium (B86547) (BuLi). This would be followed by a diisobutylaluminum hydride (DIBAL-H) promoted cyclization. acs.org This transformation efficiently forms two new carbon-silicon bonds in a single vessel. The regioselectivity of such reactions is typically high, leading to the formation of multisubstituted siloles in good yields. acs.org The propeller-like conformation of many silole derivatives endows them with interesting photophysical properties, such as aggregation-induced emission. semanticscholar.org

Formation of Benzothiophenes:

The construction of a benzothiophene (B83047) ring system from this compound is a highly feasible transformation, given the established reactivity of o-alkynylbromobenzenes. acs.orgsigmaaldrich.com An efficient one-pot procedure would involve a palladium-catalyzed carbon-sulfur bond formation using a hydrogen sulfide (B99878) surrogate, followed by a heterocyclization reaction. acs.orgsigmaaldrich.com For instance, reaction with a thiol surrogate in the presence of a palladium catalyst and a suitable base would generate an intermediate aryl-thioalkyne, which would then undergo intramolecular cyclization to furnish the benzothiophene core. acs.org Copper-catalyzed thiolation-annulation reactions of 2-bromo alkynylbenzenes with sodium sulfide also provide a direct route to 2-substituted benzo[b]thiophenes. organic-chemistry.org

The table below outlines the key reagents and expected products for the annulation reactions of this compound.

| Target Heterocycle | Key Reagents | Reaction Type | Plausible Product |

|---|---|---|---|

| Silole | 1. BuLi, R₂SiHCl 2. DIBAL-H | Lithiation, silylation, and reductive cyclization | Substituted Benzo[b]silole |

| Benzothiophene | Pd catalyst, thiol surrogate, base | Palladium-catalyzed C-S coupling and heterocyclization | Substituted Benzothiophene |

Investigations into Reaction Kinetics and Thermodynamics

A thorough understanding of the reaction kinetics and thermodynamics governing the cyclization of this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Kinetic studies would focus on determining the rate laws for the various cyclization pathways. For example, in a palladium-catalyzed cyclization, kinetic experiments could elucidate the dependence of the reaction rate on the concentrations of the substrate, catalyst, and any additives. nih.gov Such studies can help to identify the rate-determining step of the catalytic cycle. Kinetic isotope effect (KIE) studies, where specific hydrogen atoms are replaced with deuterium, can provide valuable insights into transition state structures and whether a particular C-H bond is broken in the rate-determining step. chempedia.inforesearchgate.net For instance, a significant KIE would suggest that C-H bond activation is involved in the slowest step of the reaction.

Thermodynamic investigations would aim to determine the relative stabilities of the starting material, intermediates, and products. The change in Gibbs free energy (ΔG) for a given reaction determines its spontaneity. For intramolecular cyclizations, the thermodynamics are influenced by a balance of enthalpic and entropic factors. The formation of new, stable sigma bonds is enthalpically favorable. However, the loss of rotational and translational degrees of freedom upon cyclization is entropically unfavorable. The relative rates of formation for different ring sizes are often governed by a combination of these factors, with the formation of five- and six-membered rings generally being the most favorable. wikipedia.org Experimental techniques such as calorimetry could be used to directly measure the enthalpy changes associated with these reactions. The equilibrium constant between different isomeric products can also provide information about their relative thermodynamic stabilities. In some cases, reactions that are kinetically controlled at lower temperatures can be driven towards the thermodynamically more stable product at higher temperatures. libretexts.org

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the detailed mechanisms of complex organic reactions, including the intramolecular cyclizations of this compound. nih.govrsc.orgyoutube.com Such studies can provide detailed energetic profiles of reaction pathways, including the structures and energies of reactants, intermediates, transition states, and products.

For the cascade reactions leading to polycyclic frameworks, computational modeling can help to predict the most likely reaction pathways by comparing the activation barriers for competing cyclization modes. For instance, DFT calculations could be used to determine whether a 5-exo or 6-endo cyclization is more favorable in a radical-mediated process.

In the case of palladium-catalyzed annulations, computational studies can model the entire catalytic cycle. acs.org This includes the oxidative addition of the palladium catalyst to the C-Br bond, the migratory insertion steps, and the final reductive elimination that releases the product and regenerates the catalyst. By calculating the energies of all intermediates and transition states, the rate-determining step and the roles of ligands on the catalyst's activity and selectivity can be understood in detail. For example, DFT studies on palladium-catalyzed enyne cycloisomerizations have provided significant insights into the reaction mechanism. acs.org

The table below illustrates the types of information that can be obtained from computational studies of the reactivity of this compound.

| Computational Method | Information Gained | Application to this compound Reactivity |

|---|---|---|

| DFT Geometry Optimization | Optimized structures of reactants, intermediates, products, and transition states | Visualizing the 3D arrangement of atoms at key points along the reaction coordinate. |

| DFT Frequency Calculation | Characterization of stationary points (minima vs. transition states), zero-point vibrational energies, and thermodynamic data (enthalpy, entropy, Gibbs free energy) | Confirming the nature of calculated structures and obtaining thermodynamic parameters for the reaction profile. |

| Transition State Search (e.g., QST2, QST3, Berny) | Locating the transition state structure connecting reactants and products | Identifying the highest energy point along the reaction pathway to calculate the activation energy. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Mapping the reaction pathway from the transition state to the connected minima (reactants and products) | Verifying that the found transition state correctly connects the desired reactant and product. |

Applications of 1 Bromo 2 but 3 En 1 Yn 1 Yl Benzene in Complex Molecule Synthesis

Role as an Advanced Synthetic Intermediate

The strategic placement of a bromine atom and a but-3-en-1-yn-1-yl group on a benzene (B151609) ring makes 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene a highly valuable precursor in multi-step synthetic pathways. The bromo group serves as a handle for various cross-coupling reactions, while the enyne functionality is primed for a range of cyclization and addition reactions.

Precursor for Bioactive Molecules and Natural Product Derivatives

While direct synthesis of specific commercial bioactive molecules using this compound is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The ortho-alkynylstyrene framework is a key precursor for the synthesis of polysubstituted naphthalenes, a core structure in many natural products and pharmaceuticals. researchgate.netcsir.co.zanih.gov

Researchers have demonstrated that o-alkynylstyrenes can undergo metal-free borylative cyclization mediated by boron trichloride (B1173362) to produce boron-functionalized polysubstituted naphthalenes. researchgate.net These naphthalene (B1677914) derivatives are versatile intermediates that can be further modified, highlighting the potential of this compound to serve as a starting material for complex, biologically relevant scaffolds. researchgate.net

The enyne part of the molecule is particularly reactive and can participate in indium-mediated cyclizations to form five- and six-membered rings, a common structural feature in various natural products. nih.govacs.org Such cyclization reactions, followed by subsequent cross-coupling at the bromo position, would offer a powerful strategy for building intricate molecular frameworks.

Building Block for Pharmaceutical and Agrochemical Intermediates

The dual reactivity of this compound makes it an attractive starting point for the synthesis of intermediates for the pharmaceutical and agrochemical industries. The bromoarene moiety allows for the introduction of various functional groups through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. researchgate.net These reactions are fundamental in medicinal and agricultural chemistry for creating carbon-carbon and carbon-heteroatom bonds.

For instance, the Sonogashira coupling of the bromo-substituted ring with a terminal alkyne could be the first step in a tandem reaction sequence. researchgate.netnih.gov Following this, the enyne portion of the molecule could undergo an intramolecular reaction to construct a more complex heterocyclic or polycyclic system, which are common skeletons in drug candidates and pesticides. The ability to perform these transformations in a controlled, stepwise manner is crucial for the efficient synthesis of target molecules.

Construction of Advanced Organic Materials

The unique electronic and structural features of this compound make it a promising monomer for the synthesis of novel organic materials with tailored properties.

Synthesis of Conjugated Polymers and Oligomers

The aromatic ring and the conjugated enyne system within this compound are ideal components for the construction of conjugated polymers and oligomers. Poly(aryleneethynylene)s (PAEs), a class of highly fluorescent and chemically stable polymers, can be synthesized through the polymerization of monomers containing both aryl halide and alkyne functionalities. nih.gov

The Sonogashira cross-coupling reaction is a powerful tool for this purpose. acs.org In a potential polymerization scheme, the bromine atom of one monomer unit could react with the terminal alkyne of another, leading to the formation of a long-chain conjugated polymer. The resulting polymer would feature a backbone of alternating benzene rings and but-3-en-1-yn-1-yl units, potentially exhibiting interesting photophysical and electronic properties suitable for applications in sensors and organic electronic devices. nih.gov

| Polymerization Approach | Monomer Functionalities | Resulting Polymer Class | Potential Properties |

| Sonogashira Polycondensation | Aryl Bromide, Terminal Alkyne | Poly(aryleneethynylene) | Fluorescence, Chemical Stability, Electronic Conduction |

Formation of Macrocycles and Supramolecular Architectures

The bifunctional nature of this compound also lends itself to the synthesis of macrocycles and complex supramolecular structures. Intramolecular reactions, where both the bromo and the enyne groups react within the same molecule, can lead to the formation of cyclic compounds.

For example, an intramolecular Sonogashira coupling, where the terminal alkyne of the enyne chain reacts with the bromo-substituted part of the same molecule, could potentially form a macrocyclic structure. The success of such intramolecular cyclizations often depends on high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization.

Furthermore, the enyne moiety can participate in transition-metal-catalyzed cyclization reactions. rsc.org For instance, zirconocene-mediated cyclization of enynes is a known method for creating bicyclic systems. acs.org Applying such a strategy to this compound could lead to novel, rigid macrocyclic frameworks with potential applications in host-guest chemistry and materials science.

Integration into Nanosized Chemical Structures (e.g., Nanoputians, related molecular machines)

While there is no direct literature evidence for the use of this compound in the synthesis of Nanoputians or other molecular machines, its properties as a rigid building block make it a conceptually suitable candidate for such applications. The synthesis of these complex, anthropomorphic or machine-like nanostructures relies on the precise, stepwise assembly of rigid molecular components.

The synthesis of polycyclic aromatic hydrocarbons (PAHs), which are fundamental components of many nanostructures, can be achieved from precursors containing arylethynyl groups. nih.govnih.gov The enyne functionality of this compound could be a key element in forming such extended aromatic systems through cascade reactions. The bromo-group provides a crucial attachment point for further functionalization or for connecting to other molecular components, a necessary feature in the bottom-up construction of molecular machines. The ability to form both C-C bonds and fused ring systems makes this compound a potentially valuable tool in the field of nanotechnology.

Derivatization to Access Diverse Chemical Space

The true potential of this compound lies in its capacity for extensive derivatization. The presence of an aryl bromide, a terminal alkyne, and a vinyl group within the same molecule allows for a wide array of selective chemical transformations. This multi-functional nature enables chemists to systematically modify the core structure, leading to the generation of a broad spectrum of analogues with varied electronic and steric properties.

Post-Synthetic Modifications and Functional Group Interconversions

Post-synthetic modification refers to the chemical alteration of a pre-formed molecular scaffold. In the context of this compound, this approach allows for the sequential or orthogonal manipulation of its functional groups. The aryl bromide is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. These transformations enable the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, at the 2-position of the benzene ring.

The but-3-en-1-yn-1-yl side chain provides additional opportunities for functional group interconversion. The terminal alkyne can participate in reactions like the Sonogashira coupling to introduce further diversity. The vinyl group can undergo various addition reactions, including hydrogenation, halogenation, and epoxidation, leading to a host of new functionalities. Furthermore, the conjugated enyne system can be a substrate for a range of pericyclic reactions and transition-metal-catalyzed cyclizations, yielding complex polycyclic and heterocyclic frameworks.

A hypothetical reaction cascade could involve an initial Sonogashira coupling at the aryl bromide position, followed by a selective hydroboration-oxidation of the vinyl group to an alcohol, and finally, a click reaction on the terminal alkyne. This stepwise modification strategy allows for the controlled construction of highly functionalized and structurally diverse molecules.

Table 1: Potential Post-Synthetic Modifications of this compound

| Functional Group | Reaction Type | Reagents and Conditions | Potential New Functionality |

|---|---|---|---|

| Aryl Bromide | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl systems |

| Aryl Bromide | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl-alkyne conjugates |

| Aryl Bromide | Heck Coupling | Alkene, Pd catalyst, base | Substituted alkenes |

| Terminal Alkyne | Click Chemistry (CuAAC) | Azide, Cu(I) catalyst | 1,2,3-Triazoles |

| Terminal Alkyne | Glaser Coupling | Oxidant, Cu catalyst | Symmetrical diynes |

| Vinyl Group | Hydrogenation | H₂, Pd/C | Saturated alkyl chain |

| Vinyl Group | Dihydroxylation | OsO₄, NMO | Diol |

| Enyne System | Pauson-Khand Reaction | Co₂(CO)₈ | Bicyclic cyclopentenones |

Libraries of Analogues for Structure-Activity Relationship Studies (SAR) in Chemical Biology

The ability to systematically modify this compound makes it an ideal starting point for the construction of compound libraries for structure-activity relationship (SAR) studies. SAR is a critical process in medicinal chemistry and chemical biology that aims to understand how the chemical structure of a compound influences its biological activity. By generating a series of analogues with focused structural variations, researchers can identify key pharmacophores and optimize properties such as potency, selectivity, and metabolic stability.

Starting from this compound, a diversity-oriented synthesis approach can be employed. For instance, a library of compounds could be generated by reacting the parent molecule with a diverse set of boronic acids via Suzuki coupling. Each resulting biaryl compound could then be further diversified by subjecting the enyne side chain to a panel of different reactions. This parallel synthesis approach can rapidly generate a large number of distinct molecules for biological screening.

Table 2: Exemplar Library Generation from this compound for SAR Studies

| Library Generation Step | Reaction | Reactant Diversity | Resulting Structural Diversity |

|---|---|---|---|

| Step 1: Core Modification | Suzuki Coupling | 20 different arylboronic acids | 20 biaryl analogues with varying R¹ groups |

| Step 2: Side Chain Derivatization | Click Reaction (on each of the 20 analogues) | 10 different azides | 200 triazole-containing compounds with varying R¹ and R² |

| Step 3: Further Functionalization | Hydroboration-Oxidation (on a subset of the library) | - | Introduction of a hydroxyl group for further modification |

The resulting library of compounds, with systematic variations around the central scaffold, can then be screened against a biological target of interest. The data obtained from these screens can provide valuable insights into the structural requirements for activity, guiding the design of more potent and selective molecular probes or drug candidates. The strategic use of this compound in this manner significantly accelerates the discovery process by enabling a comprehensive exploration of the chemical space surrounding a promising molecular scaffold.

Advanced Spectroscopic and Structural Characterization Techniques for 1 Bromo 2 but 3 En 1 Yn 1 Yl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

For 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene, ¹H NMR spectroscopy would be expected to show distinct signals for each type of proton. The aromatic region would likely display a complex multiplet pattern for the four protons on the ortho-disubstituted benzene (B151609) ring, with chemical shifts generally appearing in the range of 7.0-7.8 ppm. The exact positions and coupling constants would be influenced by the electron-withdrawing effect of the bromine atom and the anisotropy of the eneyne substituent. Data from similarly ortho-disubstituted compounds, such as 1-bromo-2-iodobenzene (B155775), show aromatic protons in this region. chemicalbook.com The vinyl protons of the but-3-en-1-yl group would present a distinct set of signals, typically a doublet of doublets for the geminal protons (=CH₂) and a doublet of doublets of doublets for the lone vinyl proton (-CH=), with chemical shifts expected between 5.0 and 6.5 ppm.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. For this compound, distinct signals would be anticipated for each of the ten carbon atoms. The carbon atom attached to the bromine (C-Br) would likely resonate at a lower field (around 123 ppm) compared to the other aromatic carbons due to the heavy atom effect. The other aromatic carbons would appear in the typical range of 127-134 ppm. The two sp-hybridized carbons of the alkyne moiety are expected in the 80-95 ppm region, while the sp²-hybridized carbons of the alkene would be found further downfield, typically between 115 and 135 ppm.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for definitively assigning these signals. COSY would establish the spin-spin coupling relationships between neighboring protons, confirming the connectivity within the aromatic ring and the but-3-en-1-yl chain. HSQC would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges and data from analogous compounds.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 7.8 (m) | 127 - 134 |

| Aromatic C-Br | - | ~123 |

| Aromatic C-C≡ | - | ~125 |

| Alkyne C≡C | - | 80 - 95 |

| Alkene =CH | 5.8 - 6.5 (m) | 130 - 135 |

| Alkene =CH₂ | 5.2 - 5.8 (m) | 115 - 125 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇Br), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement. The calculated monoisotopic mass of this compound is 205.97311 Da. nih.gov

Electron ionization mass spectrometry (EI-MS) would also reveal characteristic fragmentation patterns that can further support the proposed structure. A key feature in the mass spectrum would be the presence of the molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the classic isotopic signature of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion would be expected to proceed through several pathways. libretexts.orgdgms.eu Common fragmentation would involve the loss of the bromine atom to give a fragment at [M-Br]⁺. Cleavage of the but-3-en-1-yn-1-yl side chain could also occur, leading to fragments corresponding to the loss of various parts of this chain. The study of fragmentation patterns in related brominated aromatic compounds can provide a basis for predicting these pathways. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: m/z values are based on the ⁷⁹Br isotope.

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₁₀H₇Br]⁺ | 206 |

| [M+2]⁺ | [C₁₀H₇⁸¹Br]⁺ | 208 |

| [M-Br]⁺ | [C₁₀H₇]⁺ | 127 |

| [M-C₂H₂]⁺ | [C₈H₅Br]⁺ | 180 |

| [M-C₄H₃]⁺ | [C₆H₄Br]⁺ | 155 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. researchgate.net

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. Aromatic and vinylic C-H stretching vibrations would appear at wavenumbers above 3000 cm⁻¹. spectroscopyonline.com The carbon-carbon triple bond (C≡C) stretch of the alkyne is expected in the range of 2100-2260 cm⁻¹. libretexts.org The carbon-carbon double bond (C=C) of the alkene would give rise to a stretching band around 1630-1680 cm⁻¹. spectroscopyonline.com Furthermore, characteristic out-of-plane C-H bending vibrations for the ortho-disubstituted benzene ring would be observed in the fingerprint region, typically around 730-770 cm⁻¹. spectroscopyonline.com The vinyl group would also produce strong C-H wagging peaks around 910 and 990 cm⁻¹. spectroscopyonline.com

Raman spectroscopy would be particularly useful for observing the C≡C and C=C stretching vibrations, as these non-polar bonds often produce strong signals in Raman spectra, whereas they can be weak in IR. nih.gov

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium / Strong |

| Vinylic C-H | Stretch | 3000 - 3100 | Medium / Strong |

| Alkyne C≡C | Stretch | 2100 - 2260 | Weak-Medium / Strong |

| Alkene C=C | Stretch | 1630 - 1680 | Medium / Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong / Medium-Strong |

| Vinylic C-H | Out-of-plane bend | 910 & 990 | Strong / Medium |

| Aromatic C-H | Out-of-plane bend | 730 - 770 | Strong / Weak |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions and crystal packing.

Currently, there are no published crystal structures for this compound. If suitable crystals could be grown, X-ray diffraction analysis would provide unequivocal proof of its structure. It would confirm the ortho-substitution pattern on the benzene ring and the geometry of the but-3-en-1-yn-1-yl side chain. nih.gov X-ray data for benzene has shown that the C-C bond lengths are all 0.139 nm. docbrown.info The analysis would also reveal the planarity of the aromatic ring and the conformation of the flexible side chain in the crystalline state.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), which measure the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.org These methods are essential for the analysis of chiral compounds, providing information on their enantiomeric purity and absolute configuration. nih.gov

This compound itself is an achiral molecule as it does not possess a chiral center and has a plane of symmetry. Therefore, it will not exhibit any chiroptical activity.

However, this technique would become highly relevant for chiral derivatives of this compound. For instance, if a reaction involving the but-3-en-1-yn-1-yl side chain were to introduce a stereocenter, the resulting enantiomers could be distinguished and their purity assessed using chiroptical spectroscopy. The sign and magnitude of the Cotton effect in the CD spectrum could, in conjunction with computational methods, be used to assign the absolute configuration of the newly formed chiral center. cas.cz

Theoretical and Computational Investigations on 1 Bromo 2 but 3 En 1 Yn 1 Yl Benzene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Detailed quantum chemical calculations specifically analyzing the electronic structure and bonding of 1-bromo-2-(but-3-en-1-yn-1-yl)benzene are not extensively available in published literature. However, foundational computed properties can be sourced from chemical databases. These properties offer a preliminary insight into the molecule's characteristics.

The molecular formula of this compound is C₁₀H₇Br. nih.gov Its computed molecular weight is approximately 207.07 g/mol . nih.gov The electronic arrangement and bonding can be inferred from its structural components: a benzene (B151609) ring substituted with a bromine atom and a but-3-en-1-yn-1-yl group. The benzene ring provides a delocalized π-electron system. The bromo-substituent introduces an electronegative atom, influencing the electron density distribution of the aromatic ring. The but-3-en-1-yn-1-yl side chain features both a double bond (en) and a triple bond (yn), creating a conjugated system that can interact with the phenyl ring's π-orbitals. This extended conjugation is expected to play a significant role in the molecule's electronic properties and reactivity.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Br | nih.gov |

| Molecular Weight | 207.07 g/mol | nih.gov |

| Exact Mass | 205.97311 Da | nih.gov |

| Monoisotopic Mass | 205.97311 Da | nih.gov |

| XLogP3 | 3.8 | nih.gov |

| Heavy Atom Count | 11 | guidechem.com |

| Complexity | 193 | nih.gov |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

As with electronic structure analysis, dedicated studies predicting the spectroscopic parameters of this compound and comparing them with experimental data are not readily found. Computational chemistry tools can, in principle, predict spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). However, without experimental validation, these predictions remain theoretical.

For related compounds, predicted Collision Cross Section (CCS) values, which are relevant for ion mobility mass spectrometry, have been calculated. For instance, for the isomeric 1-bromo-2-(but-3-yn-1-yl)benzene, the predicted CCS for the [M+H]⁺ adduct is 134.7 Ų. uni.lu Similar calculations for this compound would be valuable but are not currently published.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

There is a notable absence of published molecular dynamics (MD) simulations for this compound. MD simulations would be instrumental in understanding the conformational flexibility of the but-3-en-1-yn-1-yl side chain relative to the benzene ring. Such studies could reveal the most stable conformations and the energy barriers between them, which are crucial for predicting the molecule's reactivity and its interactions with other molecules. The flexibility of the side chain could influence how the molecule approaches and orients itself during chemical reactions.

Density Functional Theory (DFT) Studies of Reaction Pathways and Energy Profiles

No specific Density Functional Theory (DFT) studies on the reaction pathways and energy profiles of this compound have been identified in the scientific literature. DFT calculations are a powerful tool for investigating reaction mechanisms, transition states, and activation energies. For a molecule with the structural features of this compound, DFT studies could elucidate various potential reactions, such as electrophilic aromatic substitution, addition reactions at the double or triple bond, and cross-coupling reactions involving the carbon-bromine bond. The lack of such studies means that the reactivity of this compound can only be inferred from general chemical principles rather than specific computational evidence.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 1,3-enynes like 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. beilstein-journals.org While effective, future research should aim to develop more sustainable and efficient catalytic systems. A primary goal is to move beyond traditional palladium catalysts, which can be costly and leave toxic residues, towards systems based on more abundant and benign metals like copper, nickel, or iron.

Furthermore, cooperative catalysis, where two or more catalysts work in concert, presents a promising frontier. nih.govnih.gov For instance, a dual catalytic system using palladium(0) and a Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been shown to activate 1,3-enynes for hydroalkylation reactions. nih.gov Investigating similar cooperative systems for the synthesis and functionalization of this compound could lead to novel, highly efficient transformations under mild conditions. Research into heterogeneous catalysts, such as palladium supported on hydroxyapatite, could also offer significant advantages in terms of catalyst recyclability and process simplification. organic-chemistry.org

Table 1: Comparison of Potential Catalytic Systems for Enyne Synthesis and Functionalization

| Catalytic System | Reaction Type | Potential Advantages | Representative Reference |

|---|---|---|---|

| PdCl₂(MeCN)₂ / XPhos | Cross-coupling | High efficiency for sterically hindered substrates | organic-chemistry.org |

| CuH / DTBM-SEGPHOS | Asymmetric Coupling | Access to chiral polysubstituted pyrroles | beilstein-journals.org |

| Pd(0) / Senphos / B(C₆F₅)₃ | Hydroalkynylation | Cooperative activation, mild conditions | nih.govnih.gov |

| Hydroxyapatite-supported Pd | Cross-coupling | Catalyst recyclability, greener process | organic-chemistry.org |

| Gold(I) / Chiral Ligand | Enantioselective Cycloisomerization | High enantioselectivity for complex cycles | acs.org |

Development of Asymmetric Transformations Involving this compound

The creation of chiral molecules is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. The enyne moiety in this compound is an ideal substrate for asymmetric transformations. Future research should focus on developing catalytic enantioselective reactions that can control the stereochemistry of products derived from this compound.

A significant opportunity lies in asymmetric cyclization reactions. Using chiral catalysts, such as gold or copper complexes with chiral phosphine (B1218219) ligands like DTBM-SEGPHOS, it is possible to induce enantioselectivity during the cycloisomerization of enynes to form valuable chiral carbocycles and heterocycles. beilstein-journals.orgacs.org Another promising avenue is the catalytic asymmetric synthesis of allenes, which can be achieved through the 1,4-difunctionalization of enyne-derived boronate complexes. researchgate.net Applying these methodologies to this compound could provide access to novel, enantioenriched building blocks that are otherwise difficult to synthesize. rsc.org The development of reactions involving aryne intermediates, generated from the aryl bromide portion, could also be guided by chiral catalysts to achieve high enantioselectivity. nih.govresearchgate.net

Integration into Flow Chemistry or Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages including enhanced safety, better heat and mass transfer, and improved scalability. nih.gov The integration of the synthesis and subsequent transformations of this compound into automated flow platforms is a key direction for future research. asynt.com

This approach is particularly well-suited for multi-step syntheses where intermediates may be unstable or hazardous. nih.gov For example, a flow reactor could be designed to first synthesize the target enyne via a Sonogashira coupling and then directly introduce it into a second reactor module for a subsequent cyclization or functionalization reaction, all without isolating the intermediate products. youtube.com This "telescoping" of reaction steps can dramatically reduce reaction times and waste generation. nih.gov Automated flow systems also enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery, making them a powerful tool for exploring the chemical space around this versatile scaffold. youtube.comchemrxiv.org

Discovery of Undiscovered Reactivity Modes and Applications

While the individual components of this compound suggest certain reaction pathways, the interplay between these functional groups could lead to entirely new and undiscovered reactivity. Future research should seek to explore these novel transformations to construct molecular architectures that are not accessible through conventional methods.

One area of interest is the exploration of radical cascade reactions. Under metal- and oxidant-free conditions, often initiated by visible light, 1,6-enynes can undergo regio- and chemoselective radical cyclizations to form complex heterocyclic structures like substituted pyrrolidines. rsc.orgresearchgate.net Investigating such pathways for this compound could yield novel selenium- or sulfur-containing compounds. Another frontier is the development of tandem reactions, such as palladium-catalyzed intermolecular difunctional carbonylation, which can transform 1,3-enynes into functionalized butenolides in a single step. acs.org Exploring the unique reactivity that arises from controlling reaction intermediates could also unlock new synthetic possibilities and allow for highly selective functionalizations. nih.gov

Computational Design of New Derivatives with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. nih.govmdpi.com Future work on this compound and its derivatives should heavily leverage computational modeling to predict and rationalize their chemical behavior.

DFT calculations can be used to study the electronic structure, stability, and reactivity of this molecule and its potential derivatives. nih.gov This allows for the in silico design of new compounds with specific, tunable properties. For example, researchers could computationally screen a virtual library of derivatives, modified at the aryl ring or the enyne chain, to identify candidates with optimal electronic properties for applications in organic electronics or as functional materials. nih.gov Furthermore, computational modeling can provide deep mechanistic insights into catalytic cycles, helping to rationalize observed selectivity and guide the development of more efficient catalysts for its synthesis and transformation. acs.org This synergy between computational design and experimental work will accelerate the discovery of new applications for this versatile chemical scaffold.

Q & A

Q. What are the common synthetic routes for 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene, and what factors influence reaction efficiency?

- Methodological Answer : Two primary routes are documented:

- Bromination with Lewis Acid Catalysts : Direct bromination of 2-(but-3-en-1-yn-1-yl)benzene using Br₂ in the presence of AlCl₃ or FeBr₃. The reaction efficiency depends on catalyst loading (5–10 mol%), solvent polarity (e.g., CCl₄ or CHCl₃), and temperature (0–25°C). Side products like dibrominated derivatives may form if stoichiometry is not tightly controlled .

- Palladium-Catalyzed Coupling : Cross-coupling of 2-bromophenylacetylene with propargyl bromide using Pd(PPh₃)₄ (2–5 mol%) and CuI as a co-catalyst. Yield optimization requires inert atmosphere (N₂/Ar), anhydrous solvents (THF or DMF), and precise stoichiometric ratios .

- Critical Factors : Catalyst choice, reaction time (6–24 hours), and purification methods (column chromatography vs. recrystallization) significantly impact purity and yield.

Q. How does the electronic structure of this compound influence its reactivity in substitution reactions?

- Methodological Answer : The bromine atom at the ortho position to the enynyl group creates a sterically hindered environment, while the electron-withdrawing effect of the triple bond polarizes the C–Br bond, enhancing its susceptibility to nucleophilic attack. For SN₂ reactions:

- Nucleophiles : Use strong nucleophiles (e.g., NaOMe, NH₃) in polar aprotic solvents (DMSO, DMF) at 60–80°C.

- Kinetic Studies : Monitor reaction progress via TLC or GC-MS to track bromide ion release, which correlates with substitution efficiency .

Q. What analytical techniques are recommended for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) to confirm substitution patterns (e.g., coupling constants for enynyl protons: J = 12–16 Hz) .

- GC-MS/EI-MS : Identify molecular ion peaks (m/z ≈ 218 for C₁₀H₇Br) and fragmentation patterns (e.g., loss of Br⁻ at m/z 139).

- Elemental Analysis : Verify Br content (theoretical: ~36.7%) to assess purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for palladium-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies in yields (40–85%) arise from:

- Catalyst Deactivation : Trace oxygen or moisture in solvents reduces Pd(0) activity. Use rigorously dried solvents and degas via freeze-pump-thaw cycles.

- Ligand Effects : Replace PPh₃ with bulky ligands (e.g., XPhos) to stabilize Pd intermediates and suppress β-hydride elimination.

- Substrate Optimization : Pre-functionalize the enynyl group with protective groups (e.g., TMS) to prevent side reactions .

Q. How to design experiments to study the compound's stability under varying conditions (pH, temperature, light)?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–200°C (heating rate: 10°C/min) under N₂. Monitor decomposition onset (typically >150°C).

- Photostability : Expose solutions (hexane or MeOH) to UV light (254 nm) and analyze degradation via HPLC. Use actinometry to quantify photon flux.

- pH Sensitivity : Reflux in buffered solutions (pH 1–14) for 24 hours. Quench reactions and quantify residual compound via calibrated GC .

Q. What computational methods predict the regioselectivity of electrophilic addition reactions on the enynyl moiety?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO distributions. The triple bond (sp-hybridized) is more electrophilic than the double bond (sp²), favoring addition at the alkyne.

- NBO Analysis : Quantify hyperconjugative interactions to explain preferential protonation at the terminal alkyne carbon .

Applications in Material Science

Q. How to utilize this compound as a building block in synthesizing π-conjugated materials for optoelectronics?

- Methodological Answer :